molecular formula C12H8F2O B3045182 3-(3,4-Difluorophenyl)phenol CAS No. 1027207-72-2

3-(3,4-Difluorophenyl)phenol

Cat. No.: B3045182
CAS No.: 1027207-72-2
M. Wt: 206.19 g/mol
InChI Key: ZNIKLHKGBFCELV-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It consists of a phenol group substituted with two fluorine atoms at the 3 and 4 positions on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Another method involves the nucleophilic aromatic substitution of a fluorinated phenol derivative. This reaction can be performed using a strong base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of recyclable catalysts and green solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at room temperature.

    Halogenation: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

Major Products

    Nitration: 3-(3,4-Difluoronitrophenyl)phenol.

    Sulfonation: 3-(3,4-Difluorophenyl)sulfonic acid.

    Halogenation: 3-(3,4-Difluorobromophenyl)phenol.

    Oxidation: 3-(3,4-Difluoroquinone)phenol.

    Reduction: 3-(3,4-Difluorohydroquinone)phenol.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenol
  • 2,4-Difluorophenol
  • 4-Fluorophenol
  • 2,6-Difluorophenol

Comparison

3-(3,4-Difluorophenyl)phenol is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to other fluorinated phenols. The additional phenyl ring in this compound increases its molecular complexity and potential for diverse chemical reactivity. This compound also exhibits enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and material science research .

Properties

IUPAC Name

3-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKLHKGBFCELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439971
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027207-72-2
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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